Ganirelix TFA Salt (>90per cent)
Description
Structural Definition: Decapeptide Sequence and Trifluoroacetic Acid Salt Formation
Ganirelix exhibits a precisely defined molecular structure characterized by its decapeptide sequence with strategic amino acid substitutions at specific positions. The compound is derived from native gonadotropin-releasing hormone through substitutions of amino acids at positions 1, 2, 3, 6, 8, and 10, resulting in the molecular formula: N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-L-tyrosyl-N9,N10-diethyl-D-homoarginyl-L-leucyl-N9,N10-diethyl-L-homoarginyl-L-prolyl-D-alanylamide. The molecular weight for ganirelix as an anhydrous free base is 1570.4 Daltons, with the chemical formula C80H113ClN18O13.
The formation of trifluoroacetic acid salt variants occurs through standard peptide synthesis and purification procedures. Trifluoroacetic acid is commonly employed during solid-phase peptide synthesis for peptide cleavage from resin supports and serves as a component in reversed-phase high-performance liquid chromatography mobile phases. During these processes, trifluoroacetic acid binds to free amino termini and positively charged side chains of lysine, histidine, and arginine residues through strong ion pairing interactions. The trifluoroacetic acid salt formation is intrinsic to synthetically prepared peptides due to exposure to trifluoroacetic acid and water buffer systems during purification steps.
Multiple trifluoroacetic acid salt forms of ganirelix exist, reflecting varying stoichiometric ratios of trifluoroacetic acid molecules associated with the peptide structure. These include ditrifluoroacetate, tritrifluoroacetate, and tetratrifluoroacetate variants, each with distinct molecular weights reflecting the number of associated trifluoroacetic acid molecules. The strong ion pairing between trifluoroacetic acid and basic amino acid residues requires specific ion replacement procedures to convert between different salt forms.
Table 1: Molecular Properties of Ganirelix and Its Trifluoroacetic Acid Salt Forms
| Compound Form | Molecular Formula | Molecular Weight (Da) | CAS Number |
|---|---|---|---|
| Ganirelix (free base) | C80H113ClN18O13 | 1570.36 | 124904-93-4 |
| Ganirelix Acetate | C84H121ClN18O17 | 1690.45 | 129311-55-3 |
| Ganirelix Ditrifluoroacetate | C80H113ClN18O13·2C2HF3O2 | 1798.39 | - |
| Ganirelix Tritrifluoroacetate | C80H113ClN18O13·3C2HF3O2 | 1912.41 | - |
The trifluoroacetic acid component contributes significantly to the overall molecular weight of the salt forms. Trifluoroacetic acid itself possesses the chemical formula CF3CO2H with a molecular weight of 114.02 Daltons. The highly electronegative fluorine atoms and electron-withdrawing nature of the trifluoromethyl group contribute to trifluoroacetic acid's strong acidity, approximately 34,000 times higher than acetic acid. This enhanced acidity facilitates the formation of stable salt complexes with basic amino acid residues in the ganirelix structure.
Pharmacological Classification: Gonadotropin-Releasing Hormone Antagonist
Ganirelix belongs to the pharmacological class of gonadotropin-releasing hormone receptor antagonists, representing synthetic compounds that antagonize the gonadotropin-releasing hormone receptor and block the action of endogenous gonadotropin-releasing hormone. The compound functions as a competitive antagonist, binding to gonadotropin-releasing hormone receptors in the pituitary gland and preventing the natural hormone from exerting its physiological effects.
The structural modifications that distinguish ganirelix from native gonadotropin-releasing hormone are fundamental to its antagonistic properties. While native gonadotropin-releasing hormone promotes the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone, ganirelix competes with the natural hormone for receptor binding sites. The specific amino acid substitutions at positions 1, 2, 3, 6, 8, and 10 alter the compound's three-dimensional conformation and receptor binding characteristics, converting it from an agonist to an antagonist.
Ganirelix demonstrates high antagonistic activity against naturally occurring gonadotropin-releasing hormone, with the synthetic modifications conferring enhanced binding affinity and prolonged receptor occupancy compared to the native hormone. The decapeptide structure maintains sufficient similarity to the natural hormone to enable receptor recognition while incorporating changes that prevent receptor activation. The presence of D-amino acids and modified side chains contributes to increased metabolic stability and resistance to enzymatic degradation compared to the native hormone structure.
Table 2: Structural Comparison Between Native Gonadotropin-Releasing Hormone and Ganirelix
| Position | Native GnRH | Ganirelix Modification |
|---|---|---|
| 1 | Pyroglutamic acid | N-acetyl-3-(2-naphthyl)-D-alanyl |
| 2 | Histidine | 4-chloro-D-phenylalanyl |
| 3 | Tryptophan | 3-(3-pyridyl)-D-alanyl |
| 4 | Serine | L-seryl (unchanged) |
| 5 | Tyrosine | L-tyrosyl (unchanged) |
| 6 | Glycine | N9,N10-diethyl-D-homoarginyl |
| 7 | Leucine | L-leucyl (unchanged) |
| 8 | Arginine | N9,N10-diethyl-L-homoarginyl |
| 9 | Proline | L-prolyl (unchanged) |
| 10 | Glycine amide | D-alanylamide |
The chemical basis for ganirelix's antagonistic activity lies in its ability to bind to gonadotropin-releasing hormone receptors without triggering the conformational changes necessary for receptor activation. The modified amino acid residues create steric hindrance and altered electrostatic interactions that prevent the receptor from adopting its active conformation. This competitive inhibition effectively blocks the binding of endogenous gonadotropin-releasing hormone, thereby preventing the downstream signaling cascade that leads to luteinizing hormone and follicle-stimulating hormone release.
The synthetic nature of ganirelix as a gonadotropin-releasing hormone antagonist distinguishes it from naturally occurring regulatory mechanisms. Unlike endogenous hormone regulation, which involves complex feedback loops and pulsatile release patterns, ganirelix provides sustained receptor blockade through continuous competitive inhibition. The compound's pharmacological classification reflects its dual characteristics as both a synthetic peptide hormone analog and a receptor antagonist, positioning it within the broader category of peptide-based therapeutic agents that modulate endocrine signaling pathways.
Properties
Molecular Formula |
C₈₀H₁₁₃ClN₁₈O₁₃ .x(C₂HF₃O₂) |
|---|---|
Molecular Weight |
1570.3211402 |
Synonyms |
N-Acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N6-[bis(ethylamino)methylene]-D-lysyl-L-leucyl-N6-[bis(ethylamino)methylene]-L-lysyl-L-prolyl-D-alaninamide TFA Salt; Antagon; Orgalutran TFA Salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈₀H₁₁₃ClN₁₈O₁₃ • x(C₂HF₃O₂) (free base + TFA)
- Molecular Weight : ~1,570.32 (free base) + TFA contribution
- Storage : Refrigeration (+4°C) recommended to maintain stability
- Applications : Fertility treatment, GnRH antagonist in controlled ovarian stimulation .
Comparison with Similar TFA Salt Compounds
Salt Form Considerations
TFA salts are common in early-stage research due to their compatibility with HPLC purification. However, TFA’s cytotoxicity often necessitates conversion to acetate or HCl salts for in vivo studies :
- Ganirelix : Provided as TFA salt for stability; conversion to other salts (e.g., acetate) may be required for clinical formulations to reduce TFA-related toxicity .
- Bradykinin Fragments : Supplied as TFA salts but require ion exchange for cell-based assays to avoid artifactual responses .
- Bis-Maleimide Crosslinkers : TFA salt form simplifies purification but is retained in final products for reagent stability .
Regulatory and Analytical Challenges
- TFA Content : Ganirelix’s TFA levels must comply with pharmacopeial limits (e.g., USP-NF) for injectables. Analytical services (e.g., TFA content analysis) are critical for quality control .
- Impurities: Bradykinin fragments and GW4869 may contain residual solvents (e.g., acetonitrile) or inorganics, requiring additional purification steps .
Key Research Findings
- TFA in Therapeutics : While TFA salts are convenient for synthesis, their cytotoxicity drives the pharmaceutical industry to adopt acetate or HCl salts in late-stage development. Ganirelix’s retention of TFA highlights a trade-off between stability and biocompatibility .
- Purity vs. Function : Higher purity (e.g., ≥95% for bradykinin fragments) enhances reproducibility in receptor studies, whereas Ganirelix’s >90% purity suffices for its well-characterized therapeutic mechanism .
- Synthetic Flexibility : Bis-maleimide TFA salts demonstrate adaptability in bioconjugation, contrasting with Ganirelix’s rigid therapeutic targeting .
Q & A
Basic Research Questions
Q. How can researchers verify the purity of Ganirelix TFA Salt (>90%) in experimental setups?
- Methodological Answer : Purity assessment requires orthogonal analytical methods. High-performance liquid chromatography (HPLC) with UV detection at 220 nm is standard for quantifying peptide content. Coupled with mass spectrometry (MS), this confirms molecular integrity. For TFA salt quantification, ion chromatography or conductivity measurements are recommended. Residual solvents and inorganics (e.g., ~10% inorganics in some batches) should be analyzed via Karl Fischer titration and inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What are the critical steps for preparing Ganirelix TFA Salt solutions to ensure stability in cell-based assays?
- Methodological Answer : Reconstitute lyophilized powder in sterile, ultrapure water or PBS (pH 7.4) to avoid pH-induced aggregation. Vortex gently for 30 seconds and centrifuge at 14,000×g for 5 minutes to pellet insoluble particulates. Filter-sterilize using a 0.22 µm PVDF membrane. Aliquot and store at -80°C to minimize freeze-thaw degradation. Pre-test solubility via dynamic light scattering (DLS) to confirm monodisperse solutions .
Q. How should researchers design dose-response experiments using Ganirelix TFA Salt to account for batch variability?
- Methodological Answer : Perform pilot studies with multiple batches to establish inter-batch variability ranges. Use a standardized reference compound (e.g., a commercially available GnRH antagonist) as a positive control. Include a minimum of three biological replicates per batch and apply ANOVA with post-hoc Tukey tests to assess batch effects. Normalize data to internal controls (e.g., housekeeping genes in qPCR) to minimize variability .
Advanced Research Questions
Q. What experimental strategies mitigate interference from residual TFA in sensitive bioassays (e.g., receptor binding studies)?
- Methodological Answer : Residual TFA (>1%) can disrupt protein folding and receptor-ligand interactions. Request custom salt conversion to acetate or hydrochloride forms via ion-exchange chromatography, ensuring TFA levels <1% via post-purification analysis. For in vitro assays, pre-dialyze peptide solutions using 1 kDa MWCO membranes against assay buffer. Validate interference using a TFA-spiked negative control .
Q. How can researchers resolve contradictory data arising from Ganirelix TFA Salt’s dual role as a GnRH antagonist and potential off-target effects?
- Methodological Answer : Employ CRISPR-based knockout models (e.g., GnRH receptor-null cells) to isolate off-target effects. Combine transcriptomic profiling (RNA-seq) and phosphoproteomics to map signaling pathways. Use competitive binding assays with radiolabeled Ganirelix to calculate dissociation constants (Kd) and confirm specificity. Cross-validate findings with structurally distinct GnRH antagonists (e.g., Cetrorelix) .
Q. What statistical frameworks are optimal for analyzing time-dependent pharmacodynamic responses to Ganirelix TFA Salt in animal models?
- Methodological Answer : Apply mixed-effects models to account for intra-subject variability in longitudinal studies. Use nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC50 and Hill coefficients. For censored data (e.g., hormone levels below detection limits), employ Tobit regression. Validate model assumptions via residual plots and Akaike information criterion (AIC) comparisons .
Q. How can batch-to-batch variability in peptide content and impurities impact reproducibility in chronic toxicity studies?
- Methodological Answer : Quantify batch-specific peptide content via amino acid analysis (AAA) and impurity profiles via LC-MS/MS. Use accelerated stability studies (40°C/75% RH for 4 weeks) to predict degradation kinetics. For in vivo studies, stratify animals by batch and apply Cox proportional hazards models to assess batch-dependent toxicity risks .
Methodological Notes
- Data Reporting : Document all QC parameters (e.g., HPLC chromatograms, MS spectra) in supplementary materials. Use standardized formats like mzML for proteomics data .
- Ethical Compliance : For animal studies, include Institutional Animal Care and Use Committee (IACUC) approval details and ARRIVE guidelines in methods sections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
